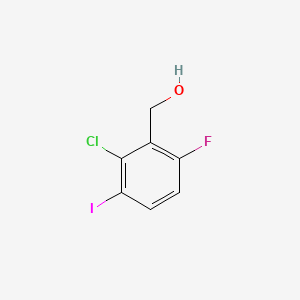
(2-Chloro-6-fluoro-3-iodophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-fluoro-3-iodophenyl)methanol is an organic compound that features a phenyl ring substituted with chlorine, fluorine, and iodine atoms, as well as a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluoro-3-iodophenyl)methanol typically involves the halogenation of a phenyl ring followed by the introduction of a methanol group. One common method includes the following steps:
Halogenation: The phenyl ring is first halogenated using reagents such as chlorine, fluorine, and iodine under controlled conditions.
Methanol Introduction: The halogenated phenyl ring is then reacted with methanol in the presence of a catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methanol introduction processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluoro-3-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the methanol group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms under suitable conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated compounds or methyl derivatives.
Substitution: Compounds with new functional groups replacing halogen atoms.
Scientific Research Applications
(2-Chloro-6-fluoro-3-iodophenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluoro-3-iodophenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-6-fluoro-3-bromophenyl)methanol
- (2-Chloro-6-fluoro-3-iodophenyl)ethanol
- (2-Chloro-6-fluoro-3-iodophenyl)acetone
Uniqueness
(2-Chloro-6-fluoro-3-iodophenyl)methanol is unique due to the specific combination of chlorine, fluorine, and iodine atoms on the phenyl ring, as well as the presence of a methanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H5ClFIO |
|---|---|
Molecular Weight |
286.47 g/mol |
IUPAC Name |
(2-chloro-6-fluoro-3-iodophenyl)methanol |
InChI |
InChI=1S/C7H5ClFIO/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2,11H,3H2 |
InChI Key |
OMGBINNZQGPGEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















